Biocytin hydrochloride

Content Navigation

Common tracer substitutions cause failure: D-biotin washes out without amine fixation; free base clogs micropipettes. Biocytin hydrochloride solves these issues. • HCl salt: dissolves completely at 4-6% w/v for intracellular iontophoresis, preventing clogging. • Primary amine: covalently binds to aldehyde-fixed tissues, retaining tracer for 3D neuronal reconstruction. • Biotinidase substrate: measures enzyme kinetics with biological fidelity, unlike synthetic esters. Supplied with verified purity and batch consistency for reliable procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

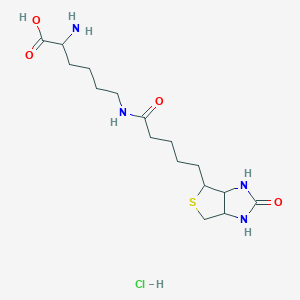

Biocytin hydrochloride (ε-N-biotinyl-L-lysine hydrochloride, CAS 98930-70-2) is a highly soluble, amine-containing biotin derivative widely procured for intracellular neuronal tracing, protein biotinylation, and enzymatic assays . Structurally, it combines a D-biotin moiety with an L-lysine residue, providing a reactive primary amine that is critical for downstream chemical cross-linking . From a procurement perspective, the hydrochloride salt form is specifically selected over the free base to guarantee rapid, complete dissolution in physiological buffers at the high concentrations required for microinjection and assay formulation . Its robust binding affinity to avidin and streptavidin makes it a foundational reagent in neuroanatomy and molecular biology workflows.

Research Fit

Supports combined electrophysiology recording and neuronal morphological identification

Natural biotinidase substrate for enzyme kinetics and specificity studies

EDAC-mediated biotinylation under acidic conditions for pH-sensitive proteins

Substituting biocytin hydrochloride with generic D-biotin or alternative tracers leads to catastrophic failure in standard histological workflows. D-biotin lacks the primary amine provided by the lysine moiety in biocytin; consequently, it cannot be covalently cross-linked to tissue proteins by aldehyde fixatives (e.g., paraformaldehyde or glutaraldehyde) and washes out during detergent permeabilization [1]. Furthermore, attempting to substitute the hydrochloride salt with biocytin free base introduces severe processability bottlenecks. The free base exhibits lower aqueous solubility and slower dissolution kinetics, which frequently causes precipitation and micropipette clogging when preparing the 4-6% (w/v) concentrated solutions required for intracellular iontophoresis . Finally, substituting with the smaller, cationic tracer Neurobiotin fundamentally alters the experimental outcome by drastically increasing gap junction permeability, flooding neural networks rather than restricting labeling to the target cell and its immediate coupled neighbors [2].

Substitution Risk

Biocytin ejects with both positive and negative current; biotinamide is limited to positive current, which can alter experimental flexibility during intracellular recording.

Biocytin uses a single high-affinity transporter; biotin relies on dual systems with lower affinity, affecting tracer uptake efficiency and interpretation at low concentrations.

Biocytin gives moderate retrograde signal; neurobiotin produces far stronger retrograde labeling, which may obscure anterograde detail in combined pathway studies.

Solubility-Driven Micropipette Compatibility in Iontophoresis

Biocytin hydrochloride is specifically formulated to overcome the solubility limitations of the free base. For intracellular neuronal tracing, researchers must prepare highly concentrated solutions (typically 4% to 6% w/v in KCl or Tris buffers). The hydrochloride salt form completely dissolves at these concentrations, whereas the zwitterionic free base exhibits slower dissolution kinetics and lower saturation limits, frequently leading to precipitation . This precipitation causes micropipette tip clogging (driving resistance >100 MΩ) during iontophoretic or pressure injection, ruining delicate patch-clamp experiments [1].

| Evidence Dimension | Maximum reliable formulation concentration without precipitation |

| Target Compound Data | Biocytin hydrochloride (Rapid dissolution at >=6% w/v in physiological buffers) |

| Comparator Or Baseline | Biocytin free base (Prone to precipitation and micropipette clogging at high concentrations) |

| Quantified Difference | Eliminates pipette clogging and enables stable iontophoretic delivery at 4-6% working concentrations. |

| Conditions | Intracellular microinjection via glass micropipettes (0.1-1.0 µm tip diameter) in electrophysiological buffers. |

Procurement of the hydrochloride salt is mandatory to ensure reliable, clog-free tracer delivery during technically demanding single-cell electrophysiology.

Primary Amine-Dependent Tissue Retention Post-Fixation

A critical requirement for intracellular tracers is surviving the aggressive washing steps of histological processing. Biocytin hydrochloride contains an ε-N-biotinyl-L-lysine structure, providing a reactive primary amine[1]. When tissue is treated with cross-linking fixatives like paraformaldehyde or glutaraldehyde, this primary amine covalently bonds to surrounding cellular proteins [2]. In contrast, standard D-biotin lacks a primary amine and fails to cross-link, resulting in near-total tracer washout during subsequent Triton X-100 permeabilization and avidin-fluorophore staining [1].

| Evidence Dimension | Tracer retention post-histological processing |

| Target Compound Data | Biocytin hydrochloride (Covalently cross-linked via primary amine) |

| Comparator Or Baseline | D-Biotin (Washed out due to lack of reactive amine) |

| Quantified Difference | Enables robust post-hoc visualization, whereas D-biotin yields false-negative morphological data. |

| Conditions | Paraformaldehyde/glutaraldehyde tissue fixation followed by detergent permeabilization. |

Buyers must select biocytin over standard biotin to ensure the tracer is not lost during standard immunohistochemical processing workflows.

Molecular Weight and Charge-Dependent Gap Junction Restriction

In neural network mapping, the extent of tracer spread through gap junctions must be carefully controlled. Biocytin hydrochloride (MW 372.5 Da free base equivalent, neutral/zwitterionic at physiological pH) exhibits a more restricted permeability profile through connexon pores compared to Neurobiotin (N-(2-aminoethyl)biotinamide, MW 286 Da, cationic +1) [1]. While Neurobiotin can extensively flood coupled networks (labeling hundreds of cells), biocytin limits diffusion to immediate coupled neighbors or is excluded entirely from smaller gap junctions, allowing researchers to map distinct permeability profiles [2].

| Evidence Dimension | Extent of homologous tracer coupling (network spread) |

| Target Compound Data | Biocytin hydrochloride (Restricted spread, differentiates connexin pore sizes) |

| Comparator Or Baseline | Neurobiotin (Extensive spread, highly permeant to most neural gap junctions) |

| Quantified Difference | Biocytin limits labeling to primary coupled networks, preventing the over-saturation seen with the smaller, cationic Neurobiotin. |

| Conditions | Intracellular injection into live retinal or cortical networks followed by avidin-peroxidase/fluorophore detection. |

Select biocytin when the experimental goal requires restricting tracer spread to immediate neighbors or distinguishing specific gap junction subtypes, rather than maximizing network labeling.

Single-Cell Electrophysiology and Morphological Reconstruction

Because of its high aqueous solubility as a hydrochloride salt and its primary amine for aldehyde fixation, biocytin hydrochloride is the standard choice for filling neurons during patch-clamp or sharp-electrode recordings, allowing for subsequent 3D morphological reconstruction [1].

Selective Gap Junction Permeability Profiling

When researchers need to distinguish between different connexin pore sizes or prevent a tracer from flooding an entire neural network, biocytin is selected over smaller, cationic alternatives like Neurobiotin to provide restricted, controlled tracer coupling [2].

Biotinidase Activity and Kinetic Assays

As the natural substrate for biotinidase, biocytin hydrochloride is the preferred reagent for biochemical assays measuring enzyme kinetics and diagnosing biotinidase deficiency, offering precise cleavage metrics that synthetic biotin esters cannot replicate .

Application Fit Matrix

Explore Compound Types